4-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide
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Overview
Description
4-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, methoxy groups, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzofuran Ring: This step involves cyclization reactions to form the benzofuran core.
Introduction of Methoxy Groups: Methoxylation reactions are used to introduce methoxy groups at specific positions on the benzofuran ring.
Formation of the Amide Linkage: This involves coupling reactions between an amine and a carboxylic acid derivative to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
4-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoate
- (4E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-4-hexenamide
Uniqueness
4-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H28N2O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[[(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino]benzamide |
InChI |
InChI=1S/C25H28N2O6/c1-14(6-12-20(28)27-17-9-7-16(8-10-17)24(26)29)5-11-18-22(31-3)15(2)19-13-33-25(30)21(19)23(18)32-4/h5,7-10H,6,11-13H2,1-4H3,(H2,26,29)(H,27,28)/b14-5+ |
InChI Key |
GEKAAJZYPKDSIX-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Origin of Product |
United States |
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